molecular formula C18H14F2N2OS B2766004 2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide CAS No. 863512-78-1

2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide

Cat. No. B2766004
CAS RN: 863512-78-1
M. Wt: 344.38
InChI Key: OIABQZYIVHFWLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of fluorine atoms, thiazole ring formation, and amide bond formation. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Chemical Reactions Analysis

Investigating the reactivity of this compound is essential. Consider exploring its reactions with various reagents, such as acids, bases, and oxidizing agents. Additionally, any reported transformations or modifications should be analyzed .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 114-117°C .
  • Solubility : It is soluble in ethanol (50 mg/mL, clear, colorless to light yellow) .

properties

IUPAC Name

2,6-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c19-14-7-4-8-15(20)16(14)17(23)21-10-9-13-11-24-18(22-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIABQZYIVHFWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide

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